molecular formula C10H12O B1224065 cis-Anethole CAS No. 25679-28-1

cis-Anethole

Cat. No. B1224065
CAS RN: 25679-28-1
M. Wt: 148.2 g/mol
InChI Key: RUVINXPYWBROJD-ARJAWSKDSA-N
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Description

Cis-Anethole is a type of aromatic compound that occurs widely in nature and is widely used as a flavoring substance . It is a commercial flavor substance in baked goods, candy, ice cream, chewing gum, and alcoholic beverages .


Synthesis Analysis

Cis-Anethole can be synthesized by the decarboxylation of p-methoxy-β-methylcinnamic acid prepared from p-anisaldehyde and propionic anhydride by Perkin reaction .


Molecular Structure Analysis

The molecular structure of cis-Anethole is C10H12O . The stereochemistry in the cationic polymerization of anethole was investigated to clarify the propagation mechanism .


Chemical Reactions Analysis

The formation of cis-Anethole and various dimers as a result of the exposure of trans-Anethole to microporous solid acids (dealuminated HY zeolites), or UV-Vis irradiation was established by means of high resolution gas chromatography coupled to mass spectrometry .


Physical And Chemical Properties Analysis

The molecular weight of Anethole is approximately 148.2 g/mol . It is a combustible material, but will not ignite readily .

Scientific Research Applications

Anethole Isomerization and Dimerization

The transformation of trans-anethole to cis-anethole and various dimers has been studied under specific conditions like exposure to microporous solid acids or UV irradiation. This research is significant in understanding the chemical behavior of anethole under different environmental influences (Castro, Martínez, & Stashenko, 2010).

Antifungal Activity

cis-Anethole demonstrates antifungal properties, especially when derived from natural sources like Illicium verum fruit. Its efficacy against plant pathogenic fungi indicates potential use in natural fungicides for plant disease control (Huang et al., 2010).

Photoisomerization Quantum Yields

The photoisomerization of trans-anethole to cis-anethole has been quantitatively analyzed, revealing specific quantum yields. This research is important in the food industry, where anethole's stability and reactions to light are crucial factors (Castro Salazar, Martínez, & Stashenko, 2007).

Selective Isomerization in Ionic Liquids

Efforts to produce trans-anethole synthetically due to its industrial demand have led to research in selective isomerization processes, highlighting the challenges in avoiding the formation of the more toxic cis-isomer (Leal, Pazini, & Dupont, 2013).

Antimicrobial and Antifungal Mechanisms

The antifungal mechanism of anethole against various fungi has been explored. It has been found to induce cell death in fungi like Aspergillus fumigatus and Saccharomyces cerevisiae, highlighting its potential in antimicrobial applications (Fujita et al., 2014).

Enhancement of Solubility and Stability

Studies on encapsulating anethole with β-cyclodextrin have shown improvements in its solubility and stability, which are critical for its applications in food and pharmaceutical industries (Zhang et al., 2015).

Stability in Aniseed Spirits

Research on trans-anethole stability in commercial aniseed spirits under various storage conditions has significant implications for the food and beverage industry, especially concerning the production of undesirable compounds like cis-anethole (Vendramin, Pesce, & Vincenzi, 2021).

Antifungal Synergy

Investigations into the synergistic antifungal activity of anethole in combination with other compounds offer insights into new therapeutic strategies with reduced side effects for fungal infections (Tsukuda et al., 2021).

Implications for Neuroprotection and Bone Regeneration

Studies have explored the neuroprotective effects of trans-anethole on synaptic plasticity and cognitive impairment, suggesting potential applications in treating neurodegenerative diseases (Chang et al., 2022). Additionally, its role in promoting bone formation has been investigated, indicating its potential in bone regeneration applications (Shadamarshan et al., 2018).

Safety And Hazards

Cis-Anethole is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Future in vitro and animal investigations should be conducted to explore other anti-MetS signaling pathways of anethole. Additionally, well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this dietary compound .

properties

IUPAC Name

1-methoxy-4-[(Z)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVINXPYWBROJD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058651
Record name (Z)-Anethole
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Anethole
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Product Name

Anethole, (Z)-

CAS RN

25679-28-1, 4180-23-8
Record name cis-Anethole
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Record name cis-Anethole
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Record name (Z)-Anethole
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Record name (Z)-anethole
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Record name ANETHOLE, (Z)-
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Record name Anethole
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URL http://www.hmdb.ca/metabolites/HMDB0030837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

22.5 °C
Record name Anethole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
833
Citations
FD Lewis, M Kojima - Journal of the American Chemical Society, 1988 - ACS Publications
Irradiation of trans-or m-anethole in the presence of electron acceptors results in cis, trans isomerization, cyclo-dimerization, and (in thepresence of oxygen) oxidative cleavage. The …
Number of citations: 90 pubs.acs.org
FD Lewis, M Kojima - Journal of the American Chemical Society, 1988 - ACS Publications
The singlet states of both trans-andcix-anethole are moderately long-lived (8.5 and 6.1 ns, respectively) and undergo photodimerization as well as cis, trans isomerization. Both the …
Number of citations: 33 pubs.acs.org
A Kadarohman, G Dwiyanti, MMM Muchalal, RM Astuti - BIMIPA, 2008 - journal.ugm.ac.id
… Figure 3 shows that on the estragole isomerization in ethanol, the amount of estragole decreased, while the amount of cis-anethole and trans-anethole increased with relatively steady …
Number of citations: 1 journal.ugm.ac.id
H Nozaki, I Otani, R Noyori, M Kawanisi - Tetrahedron, 1968 - Elsevier
… We anethole dimer was not obtained in the presence of such carbonyl compounds, while isomerization to cis-anethole proceeds smoothly. Salicylaldehyde gives another type of I : I-…
Number of citations: 75 www.sciencedirect.com
NL Bauld, D Gao - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… The cis-anethole cation radical adds via a distinctly stepwise mechanism, yielding comparable amounts of all four diastereoisomeric Diels–Alder adducts. In contrast, the trans-anethole …
Number of citations: 20 pubs.rsc.org
HT Castro, JR Martínez, E Stashenko - Molecules, 2010 - mdpi.com
… subject of discussion due to the formation of cis-anethole (1b) when trans-anethole is exposed to UV radiation or acidic conditions. cis-Anethole is toxic, and possesses an unpleasant …
Number of citations: 27 www.mdpi.com
RS Mohan, K Gavardinas, S Kyere… - The Journal of organic …, 2000 - ACS Publications
… To gain information on the nature of the rate-limiting step in the spontaneous reaction of 2, we prepared cis-anethole oxide labeled at the β-epoxide position with deuterium (2d) and …
Number of citations: 22 pubs.acs.org
RS Mohan, DL Whalen - The Journal of Organic Chemistry, 1993 - ACS Publications
… that of its cis isomer and this difference in reactivity is attributed tosteric interactions between the cis-d-CHs and the aryl group in the transition state for hydrolysis of cis-anethole oxide …
Number of citations: 35 pubs.acs.org
T Higashimura, K Kawamura… - Journal of Polymer …, 1972 - Wiley Online Library
… tram-Anethole was more reactive than cis-anethole in copolymerizations with p-… two to three times more reactive than cis-anethole, irrespective of solvent and catalyst used. …
Number of citations: 10 onlinelibrary.wiley.com
T Higashimura, M Hiza - Journal of Polymer Science: Polymer …, 1981 - Wiley Online Library
… isomer was detected during the oligomerization of cis-anethole at 70C with both catalysts. … of cis-anethole to its trans isomer [Fig. 1(B)] indicates that protonated cis- anethole (…
Number of citations: 11 onlinelibrary.wiley.com

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